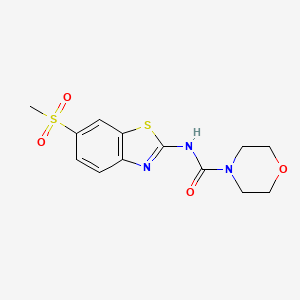![molecular formula C11H16N6O B12125427 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol](/img/structure/B12125427.png)
2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol: is a compound that features a purine moiety linked to a piperazine ring, which is further connected to an ethanol group. This structure is significant due to its potential biological and pharmacological activities. The purine ring is a fundamental component of many biomolecules, including nucleotides and nucleic acids, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of the Piperazine Ring: The purine derivative is then reacted with piperazine under suitable conditions to form the intermediate compound.
Introduction of the Ethanol Group: The final step involves the reaction of the intermediate with an appropriate reagent to introduce the ethanol group, completing the synthesis of this compound
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under suitable conditions to modify the purine or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s purine moiety makes it relevant in biological studies, particularly those involving nucleotides and nucleic acids. It can be used to study enzyme interactions and cellular processes involving purine metabolism .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antiviral, anticancer, or antimicrobial activities, making them candidates for drug development .
Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors involved in purine metabolism, while the piperazine ring may enhance binding affinity and specificity . The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
- 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol
- 2-[4-(Pyridin-2-yl)piperazin-1-yl]ethanol
Comparison: Compared to these similar compounds, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol is unique due to its purine moiety, which is a key component of many biological molecules. This structural feature may confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C11H16N6O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H16N6O/c18-6-5-16-1-3-17(4-2-16)11-9-10(13-7-12-9)14-8-15-11/h7-8,18H,1-6H2,(H,12,13,14,15) |
Clave InChI |
GSYXUTXBOPAVMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)
![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125407.png)

![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)
![Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-](/img/structure/B12125422.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
